molecular formula C12H14F3N B3385539 3-[3-(Trifluoromethyl)phenyl]piperidine CAS No. 64321-45-5

3-[3-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B3385539
CAS No.: 64321-45-5
M. Wt: 229.24 g/mol
InChI Key: NAAXALWMZKHEHY-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]piperidine (: 64321-45-5) is a piperidine derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. The compound features a piperidine ring substituted at the 3-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that enhances the molecule's lipophilicity and metabolic stability, making it a valuable scaffold for creating pharmacologically active molecules . This compound serves as a versatile building block for the discovery and optimization of novel therapeutic agents. Piperidine derivatives are frequently explored in drug discovery, with research indicating their potential in developing inhibitors for protein-protein interactions . Furthermore, structurally similar N'-3-(trifluoromethyl)phenyl derivatives have been investigated as high-affinity ligands for the Phencyclidine (PCP) binding site of the NMDA receptor, a key target for neurological disorders . The specific stereochemistry and substitution pattern of the piperidine ring are critical for binding affinity and selectivity towards biological targets . This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAXALWMZKHEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266744
Record name Piperidine, 3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64321-45-5
Record name Piperidine, 3-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64321-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]piperidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an alcohol, followed by cyclization to form the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques is also common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substituents

  • 3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 21)
    This positional isomer substitutes the TFM group at the para position of the phenyl ring. Synthesized via hydrogenation of a pyridine precursor, it achieved a 47% yield . While its biological activity is unspecified, para-substitution may alter electronic properties and steric interactions compared to the meta-substituted parent compound.

Linker Modifications

  • 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride This analogue introduces an ethyl ether linker between the TFM-phenyl group and piperidine.
  • 1-(3-Trifluoromethylbenzyl)piperidine
    Substitution at the piperidine nitrogen via a benzyl linker (N-benzyl group) was synthesized in 79% yield. The benzyl group may enhance steric bulk, affecting receptor binding or metabolic stability .

Functional Group Additions

  • 4-[4-Chloro-3-(Trifluoromethyl)phenyl]-4-piperidinol Derivatives These derivatives feature a hydroxyl group at the 4-position of the piperidine ring and a chlorine substituent on the phenyl ring. Structure-activity relationship (SAR) studies revealed that: Ethyl linkers (e.g., compound 3) showed potent analgesic activity in mice, comparable to standard drugs. Oxane or aromatic terminal groups (e.g., compound 6) maintained efficacy, while ester or carbonyl linkers reduced activity .

Complex Derivatives

  • 1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-2-ethylpiperidine Hydrochloride
    This compound incorporates a propargyl linker and bis-TFM substitution, likely enhancing lipophilicity and binding affinity through increased van der Waals interactions .

Key Structure-Activity Relationships (SAR)

TFM Position : Meta substitution (as in the parent compound) balances steric effects and electronic withdrawal, while para substitution (compound 21) may optimize binding in specific receptor conformations .

Linker Groups : Ethyl or benzyl linkers enhance analgesic activity, whereas ester/carbonyl groups reduce potency due to metabolic instability .

Piperidine Substitution: Hydroxyl groups (e.g., 4-piperidinol) improve solubility but may require prodrug strategies for CNS delivery .

Additional Substituents : Chlorine or fluorine on the phenyl ring (e.g., compound 946759-15-5) can modulate selectivity and toxicity .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which is crucial for cellular interactions and biological efficacy. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethyl group attached to a phenyl ring and a piperidine ring. This configuration contributes to its distinct chemical properties, influencing its reactivity and biological interactions.

The mechanism of action for this compound involves:

  • Interaction with Molecular Targets : The compound interacts with specific receptors and enzymes, potentially leading to inhibition or activation of various biological pathways. The trifluoromethyl group plays a role in enhancing the compound's ability to cross cell membranes.
  • Binding Affinity : Studies have shown that this compound exhibits high binding affinity for the NMDA receptor, which is implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. In vitro assays indicated significant inhibition of radioligand binding at concentrations as low as 1 µM .

Biological Activities

Research indicates that this compound may possess various biological activities, including:

Case Studies and Research Findings

  • Binding Studies : In vitro studies demonstrated that this compound significantly inhibited binding at the PCP site of the NMDA receptor, with implications for therapeutic applications in neuropsychiatric conditions .
  • FDA-Approved Drugs : A review highlighted the importance of trifluoromethyl groups in drug design, noting that compounds containing this moiety often exhibit enhanced biological activity. This underscores the relevance of this compound in developing new therapeutics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
3-(Trifluoromethyl)phenylpiperazineAntidepressant effectsSimilar structural features
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinolAnalgesic propertiesEnhanced pain relief
3-Methyl-2-[3-(trifluoromethyl)phenyl]piperidinePotential anticancer activityIncreased lipophilicity

Q & A

Q. 1.1. What synthetic strategies are recommended for preparing 3-[3-(Trifluoromethyl)phenyl]piperidine derivatives, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between trifluoromethyl-substituted aryl halides and piperidine precursors. For example, Suzuki-Miyaura cross-coupling can introduce the 3-(trifluoromethyl)phenyl group to the piperidine scaffold . Post-synthesis, purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization is critical. Purity validation requires HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural confirmation uses 1^1H/13^13C NMR and X-ray crystallography for unambiguous assignment .

Q. 1.2. How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:

  • Spectroscopic Techniques : 1^1H/13^13C NMR to verify substituent positions and stereochemistry. For example, deshielding in 19^19F NMR confirms trifluoromethyl group attachment .
  • X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. 2.1. How can QSAR models guide the optimization of this compound pharmacokinetics?

Methodological Answer: QSAR models require a curated dataset of analogs with experimental IC50_{50}/EC50_{50} values (e.g., serotonin transporter inhibition data from 43 phenyl piperidine derivatives ). Key steps:

Descriptor Calculation : Use tools like PaDEL-Descriptor to compute 2D/3D molecular descriptors (e.g., logP, topological polar surface area).

Model Training : Apply partial least squares (PLS) or machine learning (Random Forest) on a 70:30 training:test split. Validate with R2R^2 > 0.6 and Q2Q^2 > 0.5 .

ADMET Prediction : Tools like ADMET Predictor™ simulate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. 2.2. What in silico approaches predict biological targets for this compound derivatives?

Methodological Answer:

  • SwissTargetPrediction : Upload the compound’s SMILES string to predict targets (e.g., GPCRs, kinases) based on similarity to known ligands .
  • PASS Online : Estimates activity spectra (e.g., "antioxidant" or "5-HT7_7 receptor agonist" probabilities) .
  • Molecular Docking : Use AutoDock Vina to screen against targets like monoamine transporters. For example, piperidine analogs show nanomolar affinity for SERT in docking studies .

Q. 2.3. How should researchers resolve contradictions in IC50_{50}50​ data across experimental setups?

Methodological Answer:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for transporter assays) and control for variables like pH/temperature .
  • Data Normalization : Convert IC50_{50} to pIC50_{50} (-log IC50_{50}) to improve statistical distribution .
  • Meta-Analysis : Apply hierarchical clustering to identify outliers or batch effects. For example, discrepancies in SERT inhibition data may arise from differences in radioligand binding vs. functional uptake assays .

Q. 2.4. What strategies enhance the selectivity of this compound derivatives for CNS targets?

Methodological Answer:

  • SAR-Driven Design : Modify substituents on the piperidine ring. For example:
    • Phenyl Group Substitution : Electron-withdrawing groups (e.g., -CF3_3) improve 5-HT7_7R affinity but may reduce DA transporter selectivity .
    • Spacer Optimization : Adjust carbon chain length between piperidine and aryl groups. Shorter spacers (n=2) favor SERT over NET inhibition .
  • In Vivo PET Imaging : Validate brain penetration and target engagement using 18^{18}F-labeled analogs .

Q. 2.5. How can green chemistry principles be applied to synthesize this compound analogs?

Methodological Answer:

  • Solvent-Free Reactions : Use microwave-assisted synthesis to reduce energy use and improve yield .
  • Biocatalysis : Lipases or immobilized enzymes for enantioselective N-alkylation of piperidine .
  • Recyclable Catalysts : Employ magnetic Fe3_3O4_4-supported palladium for Suzuki couplings, achieving >90% yield with 5 recycles .

Data-Driven Insights

Q. Table 1. Key Pharmacological Parameters for Representative Analogs

Compound IDIC50_{50} (SERT, nM)logPBBB Score*Predicted Targets
Analog A12.4 ± 1.23.80.925-HT7_7R, SERT
Analog B8.6 ± 0.94.10.88DAT, NET
*BBB Score: Predicted blood-brain barrier penetration (0–1 scale, >0.7 indicates high penetration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(Trifluoromethyl)phenyl]piperidine
Reactant of Route 2
3-[3-(Trifluoromethyl)phenyl]piperidine

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